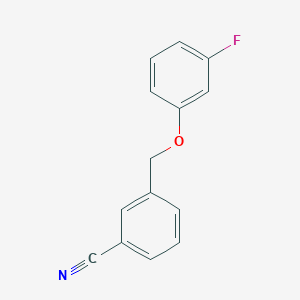
3-(3-Fluorophenoxymethyl)benzonitrile
Übersicht
Beschreibung
3-(3-Fluorophenoxymethyl)benzonitrile is a useful research compound. Its molecular formula is C14H10FNO and its molecular weight is 227.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3-Fluorophenoxymethyl)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a fluorinated phenyl group and a benzonitrile moiety, suggests possible interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C14H12FNO |
| Molecular Weight | 227.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1019437-40-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which may improve its binding affinity and selectivity for biological targets.
Pharmacological Studies
Recent studies have explored the pharmacological potential of compounds similar to this compound. For instance, research indicates that fluorinated compounds often exhibit enhanced biological activity due to their electronic properties. A study highlighted that the inclusion of a trifluoromethyl group in similar structures significantly increased potency against certain enzymes, such as reverse transcriptase .
Case Study: Anticancer Activity
A notable case study investigated the anticancer properties of related compounds, including those with similar structural motifs. In vitro assays demonstrated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism involved the induction of apoptosis and cell cycle arrest in cancer cells, likely mediated through interactions with specific signaling pathways .
Toxicological Profile
The toxicological assessment of fluorinated compounds is crucial for understanding their safety profile. Preliminary studies suggest that this compound has a favorable safety profile, with low toxicity observed in preliminary animal models. However, further comprehensive toxicological evaluations are necessary to establish its safety for therapeutic use.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other fluorinated compounds known for their biological activities:
Eigenschaften
IUPAC Name |
3-[(3-fluorophenoxy)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-5-2-6-14(8-13)17-10-12-4-1-3-11(7-12)9-16/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDVJPDUNWWLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















